Technical Guide: Chemical Structure and Reactivity of Benazepril Acyl-β-D-glucuronide
Technical Guide: Chemical Structure and Reactivity of Benazepril Acyl-β-D-glucuronide
[1][2]
Executive Summary
Benazepril Acyl-β-D-glucuronide (Benazepril-AG) represents a critical Phase II metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug, benazepril.[1][2] While benazepril is primarily hydrolyzed to its active diacid form, benazeprilat, a fraction of the parent ester undergoes direct glucuronidation at the benzazepine acetic acid moiety.
This guide addresses the structural characterization, enzymatic biosynthesis, and, most critically, the intrinsic chemical instability of Benazepril-AG. For drug development professionals, understanding this metabolite is not merely a matter of identification but of safety assessment. As an acyl glucuronide, it possesses electrophilic reactivity capable of covalent binding to plasma proteins/tissue macromolecules—a mechanism implicated in idiosyncratic drug toxicity (IDT).[3][4]
Structural Characterization & Chemical Topology[1][2]
The chemical identity of Benazepril-AG is defined by the esterification of the carboxylic acid on the 2,3,4,5-tetrahydro-1H-1-benzazepine ring with glucuronic acid.[1][2] Unlike ether glucuronides, which are generally stable, this 1-O-acyl-β-D-glucuronide linkage is labile and reactive.[1][2]
Physicochemical Profile
| Parameter | Data |
| IUPAC Name | 1-(3-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate)-β-D-glucopyranuronic acid |
| Molecular Formula | C₃₀H₃₆N₂O₁₁ |
| Molecular Weight | 600.61 g/mol |
| Monoisotopic Mass | 600.23 g/mol |
| Key Functional Group | Acyl acetal ester (1-β configuration) |
| Stereochemistry | The glucuronic acid is attached in the β-anomeric configuration.[1][2][3][5][6] |
Structural Connectivity Diagram
The following diagram illustrates the connectivity and the specific site of glucuronidation relative to the prodrug ester moiety.
Figure 1: Biosynthetic connectivity showing the conjugation of the free acid moiety of Benazepril.[1][2]
Biosynthesis & Enzymatic Kinetics[1][2]
The formation of Benazepril-AG is catalyzed by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.[1][2] While Benazepril is rapidly hydrolyzed to Benazeprilat by carboxylesterases (CES1), the competition with UGTs determines the systemic exposure to the reactive glucuronide.
Experimental Protocol: Microsomal Synthesis
To generate Benazepril-AG for reference standards or mechanistic studies, chemical synthesis is often low-yield due to the lability of the acyl bond. Enzymatic synthesis using Human Liver Microsomes (HLM) is the gold standard for generating authentic biological metabolites.[2]
Protocol: UGT-Mediated Glucuronidation
Rationale: This protocol uses Alamethicin to form pores in the microsomal membrane, mitigating the latency of UGT enzymes located in the ER lumen.
Reagents:
Workflow:
-
Activation: Pre-incubate HLM with Alamethicin on ice for 15 minutes to permeabilize membranes.
-
Mixture: Combine Buffer, MgCl₂, Activated HLM, and Benazepril in a glass tube.
-
Initiation: Add UDPGA to initiate the reaction.
-
Incubation: Incubate at 37°C in a shaking water bath for 60 minutes.
-
Termination (Critical): Stop reaction by adding ice-cold Acetonitrile containing 1% Formic Acid .
-
Clarification: Centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant for LC-MS analysis.
Instability & Reactivity: The Acyl Migration Mechanism
The defining characteristic of Benazepril-AG—and the source of its potential toxicity—is Acyl Migration . Under physiological conditions (pH 7.4, 37°C), the drug moiety migrates from the 1-position to the 2, 3, and 4-hydroxyl groups of the glucuronic acid ring.
Why this matters (Toxicology)
-
Analytical Artifacts: Migration isomers co-elute or broaden peaks in LC-MS, making quantification inaccurate.
-
Protein Adducts: The migration isomers are in equilibrium with open-chain aldehyde tautomers.[2] These aldehydes can condense with lysine residues on proteins (e.g., Albumin) to form Schiff bases, leading to irreversible immune-mediated toxicity.[1][2]
Reaction Pathway Diagram
This diagram details the cascade from the biosynthetic 1-β-glucuronide to the reactive isomers and protein adducts.
Figure 2: The Acyl Migration and Protein Adduct formation pathway.[1][2] Note that migration is a prerequisite for the glycation mechanism.[10]
Analytical Methodologies (LC-MS/MS)[1][2][9][11][13]
Quantifying Benazepril-AG requires strict control of pre-analytical variables to prevent degradation.[1][2]
Sample Preparation Strategy
-
Stabilization: Blood samples must be collected into tubes containing an esterase inhibitor (e.g., NaF or PMSF) and immediately acidified (Citric acid or Phosphoric acid) to pH 3.0–4.0.[1][2]
-
Extraction: Solid Phase Extraction (SPE) is preferred over Liquid-Liquid Extraction (LLE) to avoid alkaline conditions often used in back-extraction.[1][2] Use Mixed-Mode Cation Exchange (MCX) cartridges to retain the amine functionality of the benzazepine ring while washing away interferences.
LC-MS/MS Parameters
The following Multiple Reaction Monitoring (MRM) transitions are theoretical baselines derived from the fragmentation of the parent and the neutral loss of the glucuronide moiety.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| Benazepril-AG | 601.2 [M+H]⁺ | 425.2 | 20-30 | Neutral loss of Glucuronic Acid (-176 Da) |
| Benazepril-AG | 601.2 [M+H]⁺ | 351.1 | 35-45 | Fragmentation of the benzazepine core |
| Benazepril | 425.2 [M+H]⁺ | 351.1 | 25 | Standard parent transition |
Chromatographic Note: Use a C18 column with a gradient of 0.1% Formic Acid in Water/Acetonitrile. Benazepril-AG will elute before the parent Benazepril due to the polarity of the glucuronic acid group.
References
- Regan, S.L., et al. "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition, 2010. (Contextual grounding on AG reactivity).
-
Shipkova, M., et al. "Acyl glucuronide drug metabolites: Toxicological and analytical implications." Therapeutic Drug Monitoring, 2003. Available at: [Link]
-
FDA Guidance for Industry. "Safety Testing of Drug Metabolites." Available at: [Link]
- Ebner, T., et al. "Disposition and chemical stability of acyl glucuronides." Drug Metabolism and Disposition. (General reference for the pH-dependent stability protocol described in Section 2.1).
Sources
- 1. synthose.com [synthose.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acyl glucuronide reactivity in perspective: biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benazeprilat Acyl-beta-D-Glucuronide - CAS - 1809324-42-2 | Axios Research [axios-research.com]
- 7. SMPDB [smpdb.ca]
- 8. Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
